Cas no 2679811-72-2 (benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate)

Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate is a chiral carbamate derivative featuring a hydroxymethyl-substituted phenyl group. Its stereospecific (R)-configuration at the hydroxyethyl moiety makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The benzyl carbamate group enhances stability while allowing selective deprotection under mild conditions. This compound is particularly useful in the preparation of enantiomerically pure bioactive molecules, such as β-adrenergic receptor ligands or enzyme inhibitors. Its well-defined structure and functional groups enable precise modifications, facilitating its use in medicinal chemistry research. The product is typically characterized by high purity and consistent stereochemical integrity, ensuring reliable performance in synthetic workflows.
benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate structure
2679811-72-2 structure
Product Name:benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate
CAS No:2679811-72-2
MF:C16H17NO3
MW:271.311084508896
CID:6571713
PubChem ID:165915608
Update Time:2025-06-26

benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate
    • EN300-28283565
    • 2679811-72-2
    • Inchi: 1S/C16H17NO3/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m1/s1
    • InChI Key: XNOPDUPGUIEGDF-GFCCVEGCSA-N
    • SMILES: O[C@H](C)C1C=CC(=CC=1)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 271.12084340g/mol
  • Monoisotopic Mass: 271.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.6Ų

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benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate Related Literature

Additional information on benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate

Introduction to Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate (CAS No. 2679811-72-2)

Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate, a compound with the chemical identifier CAS No. 2679811-72-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a benzyl group and a chiral (1R)-1-hydroxyethyl side chain, contribute to its distinct chemical and pharmacological properties.

The benzyl group, a common moiety in organic chemistry, is known for its stability and ability to enhance the solubility of various pharmaceutical compounds. Its incorporation into the molecular structure of Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate likely plays a crucial role in modulating the compound's bioavailability and interactions with biological targets. On the other hand, the (1R)-1-hydroxyethyl side chain introduces chirality to the molecule, which is a critical factor in determining its pharmacological efficacy and selectivity. Chiral drugs often exhibit different biological responses depending on their stereochemistry, making them highly valuable in targeted therapy.

Recent advancements in drug discovery have highlighted the importance of carbamates as versatile scaffolds for developing novel therapeutic agents. Carbamates are known for their ability to act as intermediates in various biochemical pathways and have been explored for their potential in treating a wide range of diseases, including neurological disorders, inflammatory conditions, and infectious diseases. The specific configuration of Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate makes it an intriguing candidate for further investigation in these areas.

In particular, the phenyl ring in the molecular structure of this compound is a well-documented pharmacophore that interacts with numerous biological targets. The presence of a hydroxyl group on the phenyl ring further enhances its potential for hydrogen bonding, which is essential for stable interactions with biological receptors. This feature makes Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate a promising candidate for designing drugs that require precise targeting and high affinity.

Current research in the field of medicinal chemistry has demonstrated that modifications to the structure of carbamates can significantly alter their pharmacological properties. For instance, studies have shown that substituting hydrophobic groups with hydrophilic ones can improve solubility and bioavailability, while introducing chiral centers can enhance selectivity and reduce side effects. The molecular design of Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate aligns with these principles, suggesting that it may offer advantages over existing therapeutic agents.

The synthesis of Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate involves complex organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as chiral resolution and asymmetric synthesis, are employed to ensure the correct configuration of the (1R)-1-hydroxyethyl side chain. These methods not only highlight the compound's complexity but also underscore its potential as a lead molecule for further drug development.

One of the most compelling aspects of Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate is its potential application in treating neurological disorders. Emerging research suggests that carbamates may interact with neurotransmitter systems, making them viable candidates for developing treatments for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The unique structural features of this compound, including its benzyl group and chiral side chain, may enable it to modulate these systems more effectively than existing medications.

Additionally, studies have indicated that carbamates possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate could potentially be developed into a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to interact with biological targets while maintaining high selectivity makes it an attractive option for targeted therapy.

The pharmaceutical industry has increasingly focused on developing drugs with improved efficacy and reduced side effects. The structural design of Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate aligns with these goals by incorporating elements known to enhance drug-target interactions and minimize off-target effects. This approach not only improves therapeutic outcomes but also reduces the risk of adverse reactions, making it a promising candidate for clinical development.

In conclusion, Benzyl N-{4-[(1R)-1-hydroxyethyl]phenyl}carbamate (CAS No. 2679811-72-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the benzyl group and chiral (1R)-1-hydroxyethyl side chain, contribute to its distinct chemical and pharmacological properties. Recent advancements in drug discovery highlight its potential applications in treating neurological disorders, inflammatory conditions, and other diseases. With further research and development, this compound could emerge as a valuable therapeutic agent in addressing unmet medical needs.

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